molecular formula C16H29N3O3 B2375550 tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate CAS No. 1286266-01-0

tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate

Cat. No.: B2375550
CAS No.: 1286266-01-0
M. Wt: 311.426
InChI Key: VRFUAUOOLOCIRH-UHFFFAOYSA-N
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Description

tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C16H29N3O3 and a molecular weight of 311.42 g/mol . It is also known by its systematic name, Carbamic acid, N-[1-[(cyclopentylamino)carbonyl]-4-piperidinyl]-, 1,1-dimethylethyl ester . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate typically involves the reaction of tert-butyl carbamate with 1-(cyclopentylcarbamoyl)piperidine-4-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: It can undergo nucleophilic substitution reactions with reagents such as or .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce amines .

Scientific Research Applications

tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:

  • tert-Butyl 1-(cyclohexylcarbamoyl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(cyclopropylcarbamoyl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(cyclobutylcarbamoyl)piperidin-4-ylcarbamate

These compounds share similar structural features but differ in the nature of the cycloalkyl group attached to the piperidine ring. The uniqueness of this compound lies in its specific cyclopentyl group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[1-(cyclopentylcarbamoyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)18-13-8-10-19(11-9-13)14(20)17-12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFUAUOOLOCIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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